

physical characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

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Compound of Interest

Compound Name: 4-Hydroxy-6-methyl-3-nitro-2-pyridone

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An In-depth Technical Guide to the Physical Characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core physical and chemical characteristics of **4-Hydroxy-6-methyl-3-nitro-2-pyridone**. As a Senior Application Scientist, my objective is to present this information not merely as a list of properties, but as a practical, field-proven guide to understanding and utilizing this compound in a research and development setting. The structure of this document is designed to flow from fundamental identifiers to complex spectroscopic profiles and practical experimental protocols, ensuring a thorough understanding for professionals in the field.

Introduction

4-Hydroxy-6-methyl-3-nitro-2-pyridone is a substituted pyridone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and chemical synthesis. Its utility is often as a reactant or intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] A precise understanding of its physical characteristics is paramount for its effective handling, characterization, reaction setup, and for meeting regulatory and quality control standards. This guide elucidates these properties through a combination of aggregated data from chemical suppliers and public databases, alongside validated experimental protocols for in-house verification.

Chemical Identity and Core Properties

A consistent and accurate identification of a chemical entity is the foundation of all subsequent research. The fundamental properties of **4-Hydroxy-6-methyl-3-nitro-2-pyridone** are summarized below.

Property	Value	Source(s)
IUPAC Name	4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one	[2]
CAS Number	4966-90-9	[3][4]
Molecular Formula	C ₆ H ₆ N ₂ O ₄	[2][3][4]
Molecular Weight	170.12 g/mol	[2][4]
Monoisotopic Mass	170.03275668 Da	[2]
InChI	InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10)	[2]
InChIKey	QIKWTNPFTOEELW-UHFFFAOYSA-N	[3]
Canonical SMILES	CC1=CC(=C(C(=O)N1)--INVALID-LINK--=O)O	[3]

Macroscopic and Thermodynamic Properties

The bulk physical properties of a compound dictate its storage, handling, and application conditions.

Property	Observation / Value	Source(s)
Appearance	Light orange to yellow to green powder or crystals.	[1]
Melting Point	293-296 °C (lit.)	[5]
Solubility	Limited data available. Described as yielding "very faint turbidity" in N,N-Dimethylformamide (DMF).	[5]
Purity (Typical)	>97.0% to >98.0%	[1]

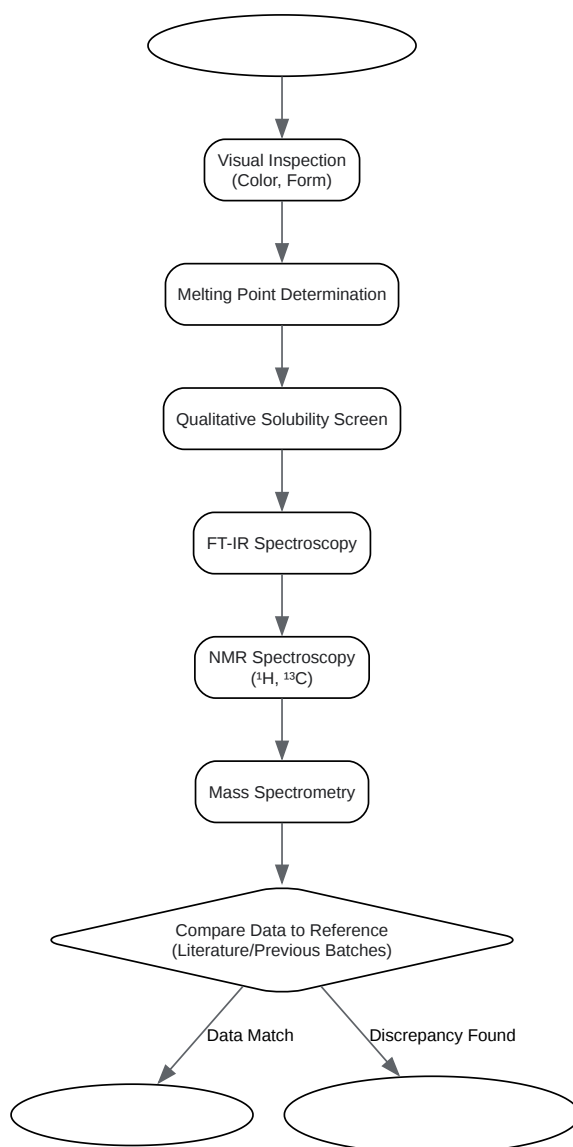
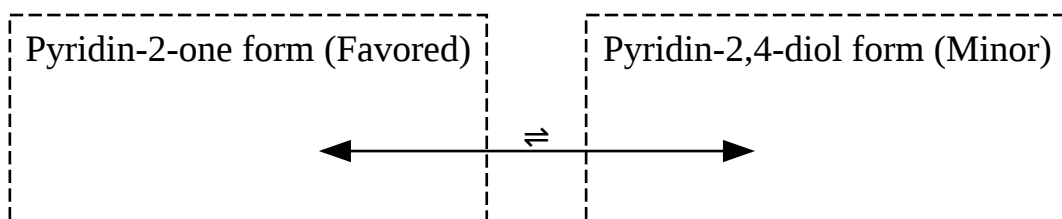
Expert Insight: The high melting point is indicative of a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding facilitated by the hydroxyl, amine, and nitro functional groups. The observed color is typical for nitro-aromatic compounds. While quantitative solubility data is sparse in the literature, the molecular structure, possessing both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -NO₂), suggests that solubility will be highest in polar aprotic solvents like DMSO and DMF, and likely low in nonpolar solvents such as hexanes or toluene. A detailed protocol for determining solubility is provided in Section 5.

Molecular Structure and Crystallography

The arrangement of atoms and molecules defines the chemical behavior and physical properties of the compound.

2D Structure and Tautomerism

4-Hydroxy-6-methyl-3-nitro-2-pyridone exists in tautomeric equilibrium between the pyridin-2-one form and its aromatic pyridin-2-ol isomer. However, for 2-pyridone systems, the equilibrium overwhelmingly favors the keto (pyridin-2-one) form, which is the structure commonly depicted.



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